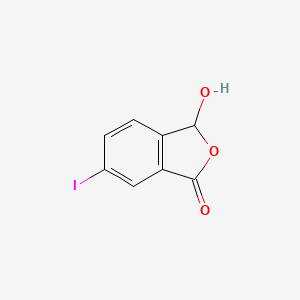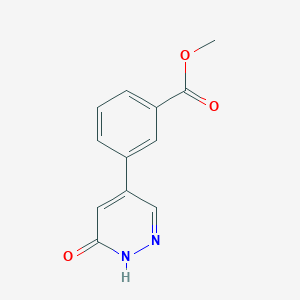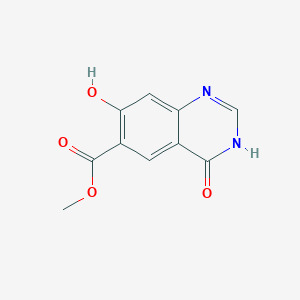
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) group and a methylethoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid typically involves the introduction of the tert-butoxycarbonyl group into the benzoic acid framework. One common method involves the reaction of benzoic acid derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
科学的研究の応用
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The Boc group can protect reactive sites during chemical reactions, allowing for selective modification of other parts of the molecule. This selective reactivity is crucial in the synthesis of complex organic compounds .
類似化合物との比較
Similar Compounds
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid: Unique due to its specific Boc and methylethoxy substituents.
Benzoic Acid: Lacks the Boc and methylethoxy groups, making it less versatile in certain synthetic applications.
tert-Butyl Benzoate: Contains a tert-butyl ester group but lacks the methylethoxy substituent.
Uniqueness
This compound is unique due to the presence of both the Boc and methylethoxy groups, which provide distinct reactivity and protection during chemical synthesis. This makes it a valuable intermediate in the preparation of complex organic molecules .
特性
分子式 |
C15H20O5 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
3-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C15H20O5/c1-14(2,3)20-13(18)15(4,5)19-11-8-6-7-10(9-11)12(16)17/h6-9H,1-5H3,(H,16,17) |
InChIキー |
GIHJPRILHAOXIX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C)(C)OC1=CC=CC(=C1)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
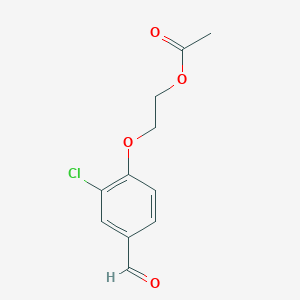
![5,6-Difluorotricyclo[7.2.1.02,7]dodeca-2(7),3,5,10-tetraene](/img/structure/B8451066.png)
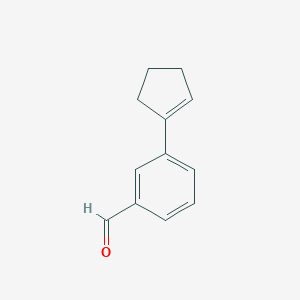
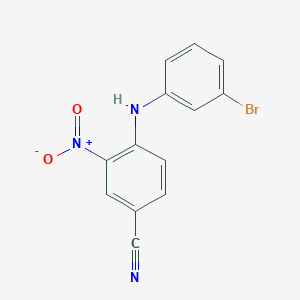

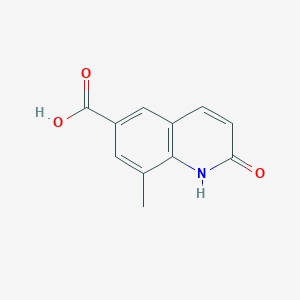
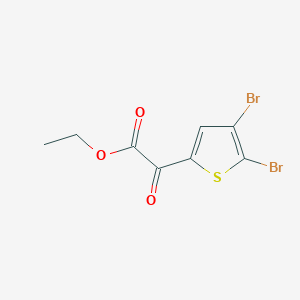
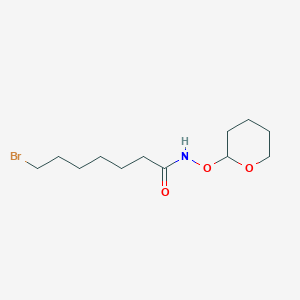
![[(2S)-2-isocyanato-2-phenylethyl]dimethylamine hydrochloride](/img/structure/B8451118.png)
